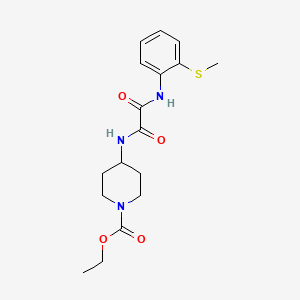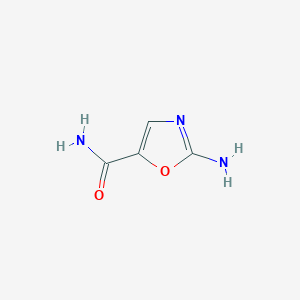
2-Aminooxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminooxazole-5-carboxamide is a heterocyclic organic compound belonging to the class of oxazoles. It features a five-membered ring structure containing one oxygen and two nitrogen atoms.
Mecanismo De Acción
Target of Action
The primary target of 2-Aminooxazole-5-carboxamide is the Bcr-Abl tyrosine kinase . This kinase is a constitutively active enzyme that drives the malignant phenotype of leukemic stem cells . It is a key player in the pathogenesis of chronic myeloid leukemia (CML), a myeloproliferative disorder .
Mode of Action
This compound acts as a potent inhibitor against the Bcr-Abl tyrosine kinase . It interferes with the kinase’s activity by competitively binding at the ATP-binding site . This interaction disrupts the kinase’s function, leading to a decrease in the proliferation of leukemic cells .
Biochemical Pathways
The inhibition of Bcr-Abl tyrosine kinase by this compound affects the cell signaling pathways that are crucial for the survival and proliferation of leukemic cells
Result of Action
The result of this compound’s action is the inhibition of leukemic cell proliferation . It has been found to exhibit antiproliferative potency on human K562 leukemia cells . This leads to a decrease in the number of leukemic cells, thereby potentially slowing the progression of the disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial properties against various fungal and bacterial strains, especially against Tuberculosis-causing Mycobacterium tuberculosis, suggest that it may be more effective in certain microbial environments . .
Análisis Bioquímico
Biochemical Properties
2-Aminooxazole-5-carboxamide contains a primary amine group which can participate in various reactions like protonation, acylation, or alkylation . The oxazole ring can also show reactions like ring expansion, electrophilic substitution, etc . It has been found to interact with various biomolecules, contributing to its biochemical properties .
Cellular Effects
This compound has been found to exhibit antiproliferative potency on human K562 leukemia cells . It has also been discovered as a novel potent inhibitor against human chronic myeloid leukemia K562 cells . It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Aminoxazole-5-carboxamide involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits antiproliferative potency on human K562 leukemia cells .
Metabolic Pathways
Given its biochemical properties, it is likely that it interacts with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its biochemical properties, it is likely that it is directed to specific compartments or organelles within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminooxazole-5-carboxamide typically involves the formation of the oxazole ring through reactions with cyanogen halides, cyanamides, or cyanoguanidines. For instance, substituted oxazoles can be obtained by reacting benzoin with nitriles or hydrogen cyanide in the presence of concentrated sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminooxazole-5-carboxamide undergoes various chemical reactions, including:
Protonation: The primary amine group can be protonated under acidic conditions.
Acylation and Alkylation: The amine group can react with acylating or alkylating agents to form corresponding derivatives.
Electrophilic Substitution: The oxazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Protonation: Acidic conditions (e.g., hydrochloric acid).
Acylation: Acyl chlorides or anhydrides in the presence of a base (e.g., pyridine).
Alkylation: Alkyl halides in the presence of a base (e.g., sodium hydride).
Electrophilic Substitution: Electrophiles such as halogens or nitro groups under appropriate conditions.
Major Products:
- Protonated amine derivatives
- Acylated and alkylated derivatives
- Substituted oxazole derivatives
Aplicaciones Científicas De Investigación
2-Aminooxazole-5-carboxamide has a wide range of scientific research applications, including:
- Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
- Biology: Exhibits antimicrobial properties against bacterial and fungal strains, particularly Mycobacterium tuberculosis .
- Medicine: Potential candidate for drug synthesis, especially in antitubercular medicinal chemistry .
- Industry: Utilized in the development of new chemical entities with diverse biological activities .
Comparación Con Compuestos Similares
2-Aminooxazole-5-carboxamide can be compared with other similar compounds, such as 2-Aminothiazole-5-carboxamide. Both compounds exhibit significant biological activities, but this compound shows better solubility and hydrophilicity . Other similar compounds include:
- 2-Aminothiazole
- 2-Aminobenzoxazole
- 2-Aminopyridine
These compounds share structural similarities but differ in their specific biological activities and physicochemical properties.
Propiedades
IUPAC Name |
2-amino-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3(8)2-1-7-4(6)9-2/h1H,(H2,5,8)(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYTYJCJFHUVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate](/img/structure/B2998471.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2998474.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2998476.png)
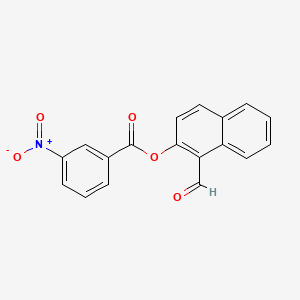
![ethyl 7-(2-methylpropyl)-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2998478.png)
![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B2998479.png)
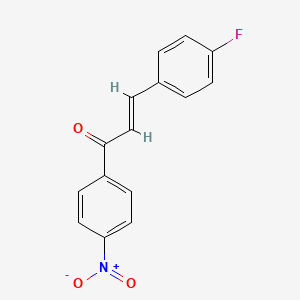
![N-(2,3-DIMETHYLPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2998482.png)
![2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2998483.png)
![N-mesityl-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2998485.png)
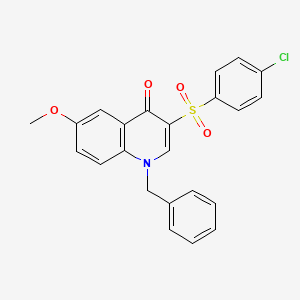
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[4-chloro-3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2998490.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2998491.png)
